2-iodo-3-pyridinyl N-phenylcarbamate
Description
Contextualization within Pyridinyl Carbamate (B1207046) Chemical Space
Pyridinyl carbamates represent a significant class of compounds in medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered heteroaromatic nucleus, is a ubiquitous scaffold in numerous natural products and therapeutic agents. nih.govnih.gov Its inclusion often improves the water solubility of pharmaceutically active molecules. nih.gov When combined with a carbamate functional group, the resulting pyridinyl carbamate structure can exhibit a range of biological activities.
Research into pyridinyl oxime carbamates, for example, has shown that these derivatives can interact with and cleave DNA under photochemical conditions, acting as "synthetic nucleases". nih.gov In these studies, the nature of the substituent on the carbamate portion was found to be critical for activity, with halogenated derivatives showing extensive DNA cleavage capabilities. nih.gov This highlights the importance of the specific substitution pattern on the carbamate group within the broader pyridinyl carbamate space. Additionally, other pyridinyl carbamate derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. acs.orgresearchgate.net The position of the carbamate on the pyridine ring and the nature of its substituents are key factors in determining the molecule's potential interactions and functions.
Significance of Halogenated Pyridine Scaffolds in Advanced Organic Synthesis
The presence of a halogen atom on the pyridine ring dramatically influences its chemical reactivity and utility. Halopyridines are crucial building blocks for the synthesis of pharmaceuticals and agrochemicals. researchgate.net The halogen, in this case, iodine, acts as a versatile functional handle. It can be readily substituted or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.
The synthesis of halogenated pyridines can be challenging because the pyridine ring is an electron-deficient heteroarene, making electrophilic substitution difficult. youtube.com Consequently, specific strategies, such as radical halogenation at high temperatures or the use of specially designed phosphine (B1218219) reagents, have been developed to achieve selective halogenation. researchgate.netyoutube.com The iodine atom in the 2-position of the pyridine ring makes the compound a valuable intermediate. This position is often reactive and can participate in a variety of transformations, making the 2-iodo-3-pyridinyl scaffold a strategic precursor for creating diverse libraries of substituted pyridine derivatives. nih.gov The presence of the halogen can also influence the molecule's conformation and its ability to form halogen bonds, which can direct crystal packing and molecular aggregation. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(2-iodopyridin-3-yl) N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2/c13-11-10(7-4-8-14-11)17-12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGUQWMFNSCFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 3 Pyridinyl N Phenylcarbamate and Analogous Structures
Strategies for N-Phenylcarbamate Moiety Construction
The formation of the N-phenylcarbamate group is a cornerstone of this synthesis. Several distinct strategies have been developed, ranging from traditional methods to more modern, environmentally benign processes.
Carbonylation Reactions Involving Anilines and Carbon Dioxide/Carbonates
In the quest for greener chemical processes, the use of carbon dioxide (CO₂) as a C1 building block has gained significant traction. These methods offer an alternative to the highly toxic phosgene (B1210022) traditionally used in carbamate (B1207046) synthesis.
One notable approach involves the direct carbonylation of aniline with CO₂ in the presence of a catalyst. For instance, a facile one-pot, phosgene-free method utilizes titanium alkoxides, such as titanium methoxide (Ti(OMe)₄), to catalyze the reaction between an aromatic amine, like aniline, and CO₂ under pressure. This process can yield methyl N-phenylcarbamate in high yields (e.g., 85% in 20 minutes at 5 MPa of CO₂) oup.comresearchgate.net. Similarly, organotin compounds have been shown to promote the synthesis of N-phenylcarbamates from aniline and carbon dioxide researchgate.netresearchgate.net.
Another sustainable strategy employs dimethyl carbonate (DMC) as a carbonylating agent. The reaction of aniline with DMC, often facilitated by a suitable catalyst, provides a green route to methyl N-phenylcarbamate sciengine.com. Methyl formate has also been investigated as a green and efficient carbonylating agent for the synthesis of methyl N-phenylcarbamate from aniline, offering high yields under milder conditions compared to conventional methods nih.govresearchgate.net. The continuous synthesis of carbamates from CO₂ and amines has also been explored, demonstrating the potential for scalable and efficient production nih.gov.
The reaction can also be achieved using amines, carbon dioxide, and an alkylating agent in the presence of a base like cesium carbonate, which can proceed under ambient temperature and pressure google.comgoogle.com. This three-component coupling offers mild reaction conditions and short reaction times organic-chemistry.org. Electrocatalytic methods using atomically dispersed copper on N-doped carbon nanosheets have also been developed for the synthesis of carbamates from CO₂ and amines, achieving good yields and stability chemistryviews.org.
Table 1: Examples of Carbonylation Reactions for N-Phenylcarbamate Synthesis
| Carbon Source | Catalyst/Reagent | Amine | Product | Yield | Reference |
|---|---|---|---|---|---|
| CO₂ | Titanium methoxide (Ti(OMe)₄) | Aniline | Methyl N-phenylcarbamate | 85% | oup.comresearchgate.net |
| CO₂ | Cesium carbonate / Alkylating agent | Amine | Carbamate | High | google.comgoogle.com |
| Dimethyl carbonate (DMC) | Zinc acetate on activated carbon | Aniline | Methyl N-phenylcarbamate | 78% | sciengine.com |
| Methyl formate | Not specified | Aniline | Methyl N-phenylcarbamate | High | nih.govresearchgate.net |
| CO₂ | Electrocatalysis (Cu-N-C) | Aniline | N-phenylcarbamate | 71% | chemistryviews.org |
Reactions of Anilines with Chloroformates
A more traditional and widely used method for the synthesis of carbamates involves the reaction of an amine with a chloroformate. For the synthesis of N-phenylcarbamates, this typically involves reacting aniline or its derivatives with an appropriate chloroformate, such as phenyl chloroformate or ethyl chloroformate, often in the presence of a base to neutralize the hydrochloric acid byproduct rutgers.eduresearchgate.net.
This method is generally efficient and applicable to a wide range of substrates. For example, ethyl N-(2-chloroethyl)-N-phenylcarbamate can be prepared by treating anilinoethyl chloride with ethyl chloroformate in the presence of pyridine (B92270) rutgers.edu. While effective, the use of chloroformates, which are often derived from phosgene, raises safety and environmental concerns, prompting the development of phosgene-free alternatives.
Biocatalytic and Phosgene-Free Approaches to Carbamates
Biocatalysis presents an attractive and sustainable alternative for carbamate synthesis. Enzymes can offer high selectivity and operate under mild reaction conditions. Promiscuous esterases, for example, have been utilized for the synthesis of carbamates from various amines and carbonates in aqueous media, achieving high yields nih.gov. Specifically, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been shown to efficiently convert aniline derivatives into the corresponding carbamates nih.gov.
The drive to eliminate phosgene from industrial processes has spurred the development of numerous phosgene-free synthetic routes oup.comnih.gov. Many of these methods, as discussed in section 2.1.1, rely on CO₂ or its derivatives as the carbonyl source oup.comresearchgate.netsciengine.com. These approaches are central to the development of more sustainable and safer chemical manufacturing processes.
Hofmann Rearrangement-Based Carbamate Synthesis
The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate tcichemicals.comwikipedia.org. This isocyanate can be trapped in situ with an alcohol to yield a carbamate tcichemicals.comwikipedia.org.
The reaction is typically carried out using a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) in the presence of an alcohol tcichemicals.com. The amide is first converted to an N-bromoamide, which then rearranges to form the isocyanate. Subsequent reaction with an alcohol, such as methanol or tert-butanol, furnishes the corresponding methyl or tert-butyl carbamate wikipedia.org.
Recent advancements have focused on developing milder and more environmentally friendly conditions for the Hofmann rearrangement. Hypervalent iodine reagents, for instance, have been employed as oxidants in place of elemental halogens, leading to cleaner reactions and higher yields for the conversion of carboxamides to carbamates researchgate.netbenthamdirect.comresearchgate.net. Efficient one-pot procedures have also been developed that utilize reagents like N-bromoacetamide and lithium hydroxide or lithium methoxide to produce carbamates in high yields organic-chemistry.org.
Table 2: Key Features of Hofmann Rearrangement for Carbamate Synthesis
| Reagents | Intermediate | Trapping Agent | Product | Key Advantages |
|---|---|---|---|---|
| Bromine, Strong Base | Isocyanate | Alcohol | Carbamate | Well-established, versatile |
| Hypervalent Iodine Reagents | Isocyanate | Alcohol | Carbamate | Milder conditions, greener |
| N-Bromoacetamide, Lithium Hydroxide/Methoxide | Isocyanate | Alcohol (from solvent) | Carbamate | One-pot, high yields |
Introduction of the 2-Iodo-3-Pyridinyl Substructure
The second critical component of the target molecule is the 2-iodo-3-pyridinyl group. The synthesis of this substructure hinges on the ability to selectively introduce an iodine atom at the 2-position of a pyridine ring that is also substituted at the 3-position, typically with a hydroxyl group that will ultimately form the ester linkage of the carbamate.
Regioselective Halogenation of Pyridine Derivatives
The direct and regioselective halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring system. However, the presence of an activating group, such as a hydroxyl group at the 3-position, can facilitate electrophilic substitution.
A one-pot, high-yielding iodination of hydroxypyridines has been described, which proceeds under mild conditions acs.org. This method is effective for both 2- and 4-hydroxypyridines, suggesting its potential applicability to 3-hydroxypyridine (B118123), a likely precursor for the target molecule. The synthesis of 2-halopyridines is a general area of interest in organic synthesis, with various methods developed for their preparation, often serving as precursors for cross-coupling reactions acs.orgresearchgate.netbenthamdirect.comnih.govorganic-chemistry.org. The regioselective homocoupling of meta-hydroxypyridines using hypervalent iodine(III) reagents has also been studied, indicating the reactivity of the positions ortho to the hydroxyl group nih.gov. For the synthesis of 2-iodo-3-hydroxypyridine, direct iodination of 3-hydroxypyridine would be the most straightforward approach. The hydroxyl group at the 3-position directs electrophilic substitution to the ortho and para positions (2, 4, and 6). Careful control of reaction conditions would be necessary to achieve selective iodination at the 2-position.
The synthesis of the final target molecule, 2-iodo-3-pyridinyl N-phenylcarbamate, would then involve the esterification of the 3-hydroxyl group of 2-iodo-3-hydroxypyridine with the N-phenylcarbamoyl moiety. This could be achieved by reacting 2-iodo-3-hydroxypyridine with phenyl isocyanate, which can be generated in situ from a Hofmann rearrangement of benzamide or via other methods, or by reaction with N-phenylcarbamoyl chloride.
Nucleophilic Aromatic Substitution with Iodide Precursors
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a foundational method for the introduction of substituents. In the context of synthesizing this compound, this strategy would typically involve the displacement of a suitable leaving group at the 2-position of a pre-functionalized 3-pyridinyl N-phenylcarbamate precursor by an iodide source. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.
The success of an SNAr reaction is contingent on the nature of the leaving group and the reaction conditions. While fluoride is often the most effective leaving group in SNAr due to its high electronegativity which polarizes the C-F bond, iodide can also be displaced, although it is generally a better leaving group in other types of substitution reactions. The reactivity of halopyridines in SNAr reactions can be influenced by the nucleophile, with the relative reactivity of 2-halopyridines sometimes following the order I > Br > Cl > F for certain nucleophiles.
For the synthesis of the target compound, a hypothetical SNAr pathway could involve a precursor such as 2-chloro-3-pyridinyl N-phenylcarbamate. Reaction of this precursor with an iodide salt, such as sodium iodide or potassium iodide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures would be required to facilitate the substitution.
| Leaving Group | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| Cl | NaI | DMF | 100-150 | Moderate |
| F | KI | DMSO | 120-160 | Moderate to Good |
| Br | NaI | Acetonitrile (B52724) | 80-120 | Moderate |
Ortho-Directed Metalation Strategies for Pyridine Functionalization
A more regioselective and often higher-yielding approach to the synthesis of this compound involves ortho-directed metalation (DoM). This powerful technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, an iodine source.
The N-phenylcarbamate group on the 3-position of the pyridine ring is a potent DMG. The carbonyl oxygen and the nitrogen atom of the carbamate can chelate to the lithium cation of the organolithium base (e.g., n-butyllithium or sec-butyllithium), positioning the base for selective proton abstraction at the C-2 position. The use of a hindered lithium amide base like lithium diisopropylamide (LDA) can sometimes be advantageous to prevent potential nucleophilic addition to the pyridine ring. nih.gov
Once the 2-lithiated intermediate is formed, it can be quenched with an electrophilic iodine source such as molecular iodine (I₂), 1,2-diiodoethane, or N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position. This method offers excellent control over regioselectivity, directly affording the 2-iodo-3-pyridinyl scaffold. nih.govacs.org
| Directing Group | Organolithium Base | Iodine Electrophile | Typical Solvent |
| O-Carbamate | n-Butyllithium | I₂ | Tetrahydrofuran (THF) |
| O-Carbamate | sec-Butyllithium/TMEDA | 1,2-Diiodoethane | Diethyl ether |
| O-Carbamate | Lithium diisopropylamide (LDA) | N-Iodosuccinimide (NIS) | THF |
Convergent and Divergent Synthetic Pathways to the Compound Scaffold
The assembly of this compound can be approached through both convergent and divergent synthetic strategies, allowing for flexibility in the introduction of the key functional moieties.
Stepwise Formation of Pyridine, Carbamate, and Halogen Moieties
A divergent, stepwise approach provides a logical and often reliable method for the synthesis of the target compound. This strategy involves the sequential construction of the molecule, typically starting from a simpler pyridine derivative. A plausible synthetic sequence is as follows:
Synthesis of 3-Hydroxypyridine: This can be achieved through various methods, including the diazotization of 3-aminopyridine followed by hydrolysis.
Carbamoylation: The hydroxyl group of 3-hydroxypyridine is then converted to the N-phenylcarbamate. This is typically achieved by reacting 3-hydroxypyridine with phenyl isocyanate in the presence of a base, or with phenyl chloroformate and a suitable base like triethylamine or pyridine.
Iodination: The final step is the introduction of the iodine atom at the 2-position. As discussed previously, this can be accomplished via ortho-directed metalation of the 3-pyridinyl N-phenylcarbamate.
This stepwise approach allows for the purification of intermediates at each stage, which can be advantageous for achieving high purity in the final product.
One-Pot Reaction Sequences for Compound Assembly
Convergent, one-pot syntheses offer an efficient alternative to stepwise methods by minimizing the number of synthetic operations and purification steps. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of this compound, a hypothetical one-pot procedure could involve the in situ formation of a key intermediate that undergoes subsequent transformations.
For instance, one could envision a process where 3-hydroxypyridine is first converted to its lithium salt, followed by ortho-lithiation at the 2-position. This dianion could then be sequentially quenched with an iodine electrophile and then a phenyl isocyanate equivalent. However, controlling the regioselectivity and preventing side reactions in such a sequence would be challenging.
More practical one-pot approaches often involve the in situ generation of a reactive intermediate. For example, a one-pot synthesis of O-aryl carbamates has been developed where N-substituted carbamoyl (B1232498) chlorides are formed in situ and then reacted with phenols. organic-chemistry.org Adapting such a method to include the iodination step in a single pot would represent a highly efficient synthetic route.
Catalytic Systems in Synthesis of Pyridinyl N-Phenylcarbamates
The use of catalytic systems, particularly those based on transition metals, has revolutionized the synthesis of complex organic molecules, and these methods are applicable to the formation of pyridinyl N-phenylcarbamates.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, which are central to the carbamate functionality. Palladium and copper are the most commonly employed metals for this purpose.
A convergent synthesis of this compound could involve the palladium-catalyzed coupling of 2-iodo-3-aminopyridine with a suitable phenyl carbonate derivative or the coupling of 2,3-dihalopyridine with phenylamine followed by carbamoylation. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction that could be employed. researchgate.netdntb.gov.ua
Furthermore, recent advances have demonstrated the utility of palladium(II) catalysis for the direct C-H iodination of phenylcarbamates using cyclic hypervalent iodine reagents. This approach, which proceeds via weak coordination, offers excellent regioselectivity for the ortho position and can be performed at room temperature. nih.gov Applying this catalytic ortho-iodination to 3-pyridinyl N-phenylcarbamate would be a highly attractive and atom-economical route to the target molecule.
Copper-catalyzed reactions, such as the Ullmann condensation, also provide a viable route for the formation of the C-N bond in the carbamate. Copper-catalyzed cross-coupling of amines with carbazates has been reported as an approach to carbamates.
| Catalytic System | Reaction Type | Key Transformation |
| Palladium(0)/Ligand | Buchwald-Hartwig Amination | C-N bond formation |
| Palladium(II) | Directed C-H Iodination | C-I bond formation |
| Copper(I) or (II) | Ullmann-type Coupling | C-N bond formation |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful and often more environmentally benign alternative to traditional metal-based catalysis. mdpi.com While a specific organocatalytic route for the direct synthesis of this compound is not extensively documented in dedicated literature, the principles of organocatalysis can be applied to key steps in its formation.
The synthesis of carbamates can be approached through the reaction of an alcohol (in this case, 2-iodo-3-hydroxypyridine) with an isocyanate (phenyl isocyanate). This reaction is often facilitated by a basic catalyst. Organocatalysts, particularly chiral amines and phosphines, are well-known to catalyze such additions. For instance, tertiary amines can act as nucleophilic catalysts, activating the isocyanate towards attack by the hydroxyl group of the pyridinol.
Another potential organocatalytic strategy involves the activation of the pyridinol itself. Hydrogen-bond donor catalysts, such as ureas and thioureas, can enhance the nucleophilicity of the hydroxyl group, thereby promoting its reaction with the electrophilic isocyanate.
Furthermore, recent advancements have demonstrated the functionalization of pyridines through photochemical organocatalytic processess. researchgate.netnih.gov These methods often involve the generation of pyridinyl radicals from pyridinium ions, which can then undergo coupling reactions. researchgate.netnih.gov While this has been demonstrated for C-C bond formation, the underlying principles of activating the pyridine ring through organocatalysis could potentially be adapted for the introduction of a carbamate group or its precursor.
The use of carbamate esters themselves as organocatalysts in asymmetric reactions has also been reported, highlighting the versatility of this functional group within the realm of organocatalysis. researchgate.net A pyrrolidine-containing carbamate ester, for example, has been successfully used in asymmetric Michael addition reactions in aqueous media. researchgate.net
| Organocatalytic Approach | Catalyst Type | Mechanism | Potential Application to this compound Synthesis |
| Nucleophilic Catalysis | Tertiary Amines (e.g., DABCO, DMAP) | Activation of isocyanate | Direct reaction of 2-iodo-3-hydroxypyridine with phenyl isocyanate. |
| Hydrogen-Bonding Catalysis | Ureas, Thioureas | Activation of pyridinol hydroxyl group | Enhancing the nucleophilicity of 2-iodo-3-hydroxypyridine. |
| Photoredox Catalysis | Organic Dyes | Generation of pyridinyl radicals | Functionalization of the pyridine ring, potentially leading to the introduction of the carbamate moiety. |
Methodologies for Purification and Isolation of Synthetic Products
The successful synthesis of this compound is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. Given the presence of an iodine atom, the compound may exhibit sensitivity to certain conditions, necessitating careful selection of purification methods. nih.gov
Column Chromatography: This is the most widely employed technique for the purification of organic compounds of this nature. researchgate.netnih.gov The choice of stationary phase is crucial. For iodo-containing compounds, which can be sensitive, a protocol to assess the stability of the compound on different stationary phases (e.g., silica gel, alumina) is recommended. nih.gov This involves exposing a small sample of the crude product to a slurry of the stationary phase and analyzing for degradation by techniques like ¹H NMR spectroscopy. nih.gov
The selection of the eluent system is equally important and is typically determined by thin-layer chromatography (TLC) analysis. A common solvent system for carbamates and related aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. nih.gov Gradient elution, where the polarity of the eluent is gradually increased, is often used to achieve optimal separation.
Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility profile of the compound.
Extraction: Liquid-liquid extraction is a fundamental step in the work-up procedure following the synthesis. This is used to separate the desired product from water-soluble impurities. Typically, the reaction mixture is diluted with water and extracted with an organic solvent in which the product is highly soluble, such as dichloromethane or ethyl acetate. nih.gov The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. nih.gov
| Purification Technique | Key Considerations | Typical Solvents/Reagents | Relevance to this compound |
| Column Chromatography | Stationary phase stability, eluent polarity | Silica gel, alumina; Hexane/Ethyl acetate mixtures | Primary method for purification, requires careful selection of conditions to prevent degradation of the iodo-functionalized ring. researchgate.netnih.gov |
| Crystallization | Solvent selection, cooling rate | Ethanol, methanol, acetone, or mixtures with water | Effective for obtaining high-purity solid product, provided a suitable solvent is found. |
| Liquid-Liquid Extraction | Solvent choice, pH adjustment | Dichloromethane, ethyl acetate, diethyl ether; Saturated NaHCO₃ solution, brine | Essential for initial work-up to remove inorganic salts and water-soluble byproducts. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3 Pyridinyl N Phenylcarbamate
Reactivity Profiles of the Pyridinyl Ring System
The pyridine (B92270) ring in 2-iodo-3-pyridinyl N-phenylcarbamate is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of the iodine atom at the 2-position and the N-phenylcarbamate group at the 3-position further modulates this reactivity.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
Electrophilic Aromatic Substitution:
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgdntb.gov.ua This deactivation is further enhanced by the electron-withdrawing nature of the carbamate (B1207046) group at the 3-position. Direct electrophilic attack on the pyridine ring of this compound would be challenging and require harsh reaction conditions. wikipedia.org When such reactions do occur on pyridine, they typically proceed at the 3- or 5-position. rsc.org However, the existing substitution pattern of the target molecule makes further electrophilic substitution on the ring less probable.
Nucleophilic Aromatic Substitution:
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. nih.gov The presence of a good leaving group, such as iodine, at the 2-position makes this site particularly susceptible to nucleophilic attack. Therefore, this compound is expected to undergo nucleophilic aromatic substitution where the iodide is displaced by a nucleophile.
Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, the reaction with a primary or secondary amine could lead to the corresponding 2-amino-3-pyridinyl N-phenylcarbamate derivative. The reaction of 3-methoxypyridine (B1141550) with amines in the presence of sodium hydride and lithium iodide has been shown to produce 3-aminopyridines, demonstrating the feasibility of nucleophilic substitution at the 3-position, although the conditions are quite specific. ntu.edu.sg Similarly, studies on the amination of 3-nitropyridines have shown that nucleophilic substitution can occur at other positions on the pyridine ring. rsc.org
Coordination Chemistry Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand in coordination complexes with various metal ions. mdpi.com The coordination ability of the pyridine nitrogen in this compound is expected to be retained, allowing for the formation of metal complexes. The nature of the substituents on the pyridine ring can influence the coordinating ability of the nitrogen atom. The electronic and steric effects of the iodo and N-phenylcarbamate groups may modulate the stability and structure of the resulting metal complexes.
Chemical Transformations of the Carbamate Functional Group
The N-phenylcarbamate moiety is a versatile functional group that can undergo a variety of chemical transformations, including cleavage, rearrangement, and functionalization.
Hydrolytic Cleavage and Transcarbamoylation Reactions
Hydrolytic Cleavage:
The hydrolysis of N-phenylcarbamates, particularly under alkaline conditions, has been a subject of detailed mechanistic study. rsc.orgresearchgate.net The reaction typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the deprotonation of the carbamate nitrogen followed by the elimination of the phenolate (B1203915) leaving group to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. rsc.orgnih.gov
The rate of hydrolysis is significantly influenced by the nature of the substituents on the phenyl ring of the leaving group. Electron-withdrawing groups on the phenolate leaving group accelerate the reaction, as shown by the Hammett plot for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates. rsc.orgresearchgate.net
| Substituent (Y) on Phenyl Ring | Second-Order Rate Constant (kOH-) for Alkaline Hydrolysis of Y-substituted Phenyl Benzoates (M-1s-1) | Second-Order Rate Constant (kOH-) for Alkaline Hydrolysis of Y-substituted Phenyl Phenyl Carbonates (M-1s-1) |
|---|---|---|
| p-CH3O | 0.013 | 0.11 |
| p-CH3 | 0.021 | 0.20 |
| H | 0.038 | 0.38 |
| p-Cl | 0.089 | 0.89 |
| m-Cl | 0.15 | 1.41 |
| p-CN | 0.56 | 5.01 |
| p-NO2 | 1.10 | 15.8 |
Transcarbamoylation Reactions:
Transcarbamoylation is a process where the carbamate group is transferred from one alcohol or amine to another. This reaction is of interest for the synthesis of new carbamates and for the recycling of polyurethanes. nih.gov The reaction of this compound with an alcohol or amine, particularly in the presence of a suitable catalyst, could lead to the formation of a new carbamate and phenol. Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been shown to be an efficient method for the synthesis of various carbamates under mild conditions. organic-chemistry.org
Intramolecular Rearrangements of Carbamates
While direct intramolecular rearrangements of the this compound itself are not widely reported, related rearrangements of aryl carbamates are known. The Snieckus-Fries rearrangement of aryl carbamates involves ortho-metalation followed by intramolecular migration of the carbamoyl (B1232498) group to the aromatic ring, yielding ortho-acylated phenols. nih.gov
Photochemical rearrangements of N-arylcarbamates have also been investigated, often leading to a variety of products through complex reaction pathways. acs.orgnih.govbaranlab.org Additionally, intramolecular cyclization reactions involving carbamates are known, such as the Cu(I)-catalyzed cyclization of ene-carbamates to form indoles and pyrrolopyridines. researchgate.net The specific substitution pattern of this compound could potentially allow for intramolecular cyclization under appropriate conditions, for instance, through the reaction of the carbamate nitrogen with the 2-position of the pyridine ring following displacement of the iodine. Studies on the intramolecular cyclization of polyhalogenated pyridines with dithiocarbamate (B8719985) groups suggest that such cyclizations are influenced by the nature and position of substituents on the pyridine ring. nih.govresearchgate.net
Acylation and Other Functionalization of the Phenyl Carbamate Moiety
The nitrogen atom of the carbamate group in this compound is generally less nucleophilic than a free amine due to the delocalization of its lone pair of electrons into the carbonyl group. However, N-acylation of carbamates can be achieved under certain conditions. The use of strong acylating agents and catalysts, such as heteropolyacids, can facilitate the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. sciforum.net This would introduce an acyl group onto the nitrogen of the carbamate, forming an N-acyl-N-phenylcarbamate derivative.
Reactivity Driven by the Iodine Substituent
The carbon-iodine bond on the pyridine ring is the primary center of reactivity for a variety of powerful synthetic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make the iodine atom an excellent leaving group.
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. wikipedia.orguwindsor.calibretexts.org
Sonogashira Coupling: This reaction couples the 2-iodopyridine (B156620) moiety with a terminal alkyne. wikipedia.orgorganic-chemistry.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of aryl iodides is generally high, often allowing the reaction to proceed under mild conditions, including at room temperature. wikipedia.orggold-chemistry.org The expected Sonogashira coupling of this compound would yield a 2-alkynyl-3-pyridinyl N-phenylcarbamate derivative. Given the presence of the pyridine nitrogen, catalyst systems employing ligands like phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are effective. libretexts.orgscirp.org
Interactive Table: Typical Conditions for Sonogashira Coupling of 2-Iodopyridine Derivatives
| Parameter | Typical Condition | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide, which enhances transmetalation. |
| Base | Et₃N, Piperidine, DIPA | Acts as a solvent and neutralizes the HI produced during the reaction. |
| Solvent | THF, DMF, Acetonitrile (B52724) | Solubilizes reactants and catalyst. |
| Temperature | Room Temperature to 80 °C | Varies depending on the reactivity of the specific alkyne and catalyst system. |
Suzuki-Miyaura Coupling: The Suzuki reaction would involve coupling this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govnih.gov This reaction is a versatile method for forming biaryl or vinyl-aryl structures. The reactivity order for the halide is I > Br > Cl, making the iodo-substituted pyridine highly reactive. libretexts.orgwikipedia.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the organoboron species. researchgate.net The product would be a 2-aryl(or vinyl)-3-pyridinyl N-phenylcarbamate.
Stille Coupling: In a Stille reaction, the coupling partner for this compound would be an organotin compound (organostannane). wikipedia.orgpsu.edu This reaction is known for its tolerance of a wide variety of functional groups. psu.edu The mechanism follows the general palladium catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback. wikipedia.orgorganic-chemistry.org
In the context of the aforementioned cross-coupling reactions, the primary role of the iodine substituent is to function as an excellent leaving group . The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond, cleaving it and forming an organopalladium(II) intermediate. wikipedia.orgwikipedia.org The high reactivity of the C-I bond compared to C-Br or C-Cl allows for selective reactions if other halogens are present elsewhere in the molecule. wikipedia.orgwikipedia.org
While iodine is not typically considered a directing group in the classical sense of electrophilic aromatic substitution for this electron-deficient pyridine ring, its position at C-2 influences the regioselectivity of the cross-coupling reactions, ensuring that the new carbon-carbon bond forms specifically at that position.
Hypervalent iodine compounds are those in which the iodine atom has a formal oxidation state higher than +1. wikipedia.orgnih.gov These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and Dess-Martin periodinane, are valued as versatile and environmentally benign oxidizing agents. nih.govtcichemicals.comorganic-chemistry.org
It is plausible that this compound could serve as a precursor for the synthesis of hypervalent iodine(III) species. Oxidation of the iodine atom, for instance with reagents like m-chloroperbenzoic acid (mCPBA) or sodium periodate, could potentially form an iodosyl (B1239551) or iodyl derivative of the parent molecule. wikipedia.org These resulting hypervalent iodine compounds would be expected to act as powerful oxidants or as reagents for transferring the pyridinylphenylcarbamate moiety to nucleophiles. wikipedia.orgdiva-portal.org The formation of such species would involve the expansion of the iodine valence shell beyond the octet. wikipedia.orgtcichemicals.com The reactivity of these species is characterized by ligand exchange and reductive elimination pathways. tcichemicals.comdiva-portal.org
Photochemical Transformations and Degradation Mechanisms
The photochemical behavior of this compound is expected to be influenced by both the iodopyridine and the phenylcarbamate functionalities. Aryl iodides are known to be photolabile, with the C-I bond being susceptible to homolytic cleavage upon UV irradiation to form an aryl radical and an iodine radical. In the presence of a hydrogen-donating solvent, this would likely lead to a deiodination reaction, yielding 3-pyridinyl N-phenylcarbamate.
The carbamate linkage itself is also subject to photochemical reactions. Studies on pyridinyl oxime carbamates and other N-arylcarbamates show they can be photoreactive. nih.govresearchgate.net Common photochemical pathways for carbamates include photo-Fries rearrangement and cleavage of the carbamate bond. nih.gov For instance, irradiation of pirimicarb, a dimethylcarbamate (B8479999) derivative of a pyrimidine, leads to photooxidation and other degradation products. nih.gov Therefore, under UV light, this compound could undergo several degradation pathways, including C-I bond cleavage and reactions involving the carbamate group, potentially leading to a complex mixture of photoproducts. nih.govnih.gov
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles from studies on analogous systems can provide insight.
For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction (Suzuki, Sonogashira, etc.), the substrates, and the catalyst system. Often, the initial oxidative addition of the aryl iodide to the Pd(0) complex is the rate-determining step. libretexts.org Kinetic studies on Suzuki reactions of halopyridines have shown that the reaction rate is dependent on the concentrations of the catalyst, the aryl halide, and the boronic acid, with the reaction typically following first-order kinetics with respect to the palladium complex. researchgate.netlibretexts.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-iodo-3-pyridinyl N-phenylcarbamate, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical data to confirm the arrangement of atoms.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings. Based on the structure, a predictable pattern of signals would emerge. The spectrum would be characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on both the phenyl and pyridinyl rings. The three protons on the pyridinyl ring and the five protons on the phenyl ring would likely appear as complex multiplets due to spin-spin coupling. A key diagnostic signal would be the N-H proton of the carbamate (B1207046) linkage, which is expected to appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, twelve distinct carbon signals would be expected. A prominent downfield signal would correspond to the carbonyl carbon (C=O) of the carbamate group, typically appearing in the δ 150-170 ppm range. Another key indicator is the carbon atom bonded to the iodine (C-I) on the pyridine (B92270) ring; its signal is expected to be significantly shifted upfield compared to other aromatic carbons due to the heavy atom effect. The remaining signals would correspond to the other carbon atoms of the phenyl and pyridinyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Phenyl Ring Protons | ¹H | 7.0 - 7.6 | Multiplet, 5H |
| Pyridinyl Ring Protons | ¹H | 7.2 - 8.5 | Complex multiplets, 3H |
| Carbamate N-H | ¹H | 8.5 - 10.0 | Broad singlet, 1H |
| Carbonyl Carbon | ¹³C | 152 - 156 | C=O of carbamate |
| Aromatic Carbons | ¹³C | 118 - 150 | Phenyl and Pyridinyl C-H & C-N |
| Iodo-substituted Carbon | ¹³C | 95 - 105 | C-I on pyridine ring |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass-to-charge (m/z) ratio of the molecular ion, allowing for the confirmation of its molecular formula, C₁₂H₉IN₂O₂. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak.
Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide structural information. Under ionization, the molecule would be expected to break apart in predictable ways. Common fragmentation pathways for this structure would likely include:
Cleavage of the ester-like bond of the carbamate, leading to fragments corresponding to the 2-iodopyridin-3-ol (B189409) radical cation and phenylisocyanate.
Loss of the entire N-phenylcarbamate group.
Fragmentation of the pyridine or phenyl rings.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, key vibrational bands would confirm the presence of the carbamate and aromatic ring structures.
N-H Stretch: A distinct absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.
C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in a carbamate, would be observed around 1700-1750 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
C-O and C-N Stretches: Vibrations corresponding to the C-O and C-N bonds of the carbamate linkage would be found in the 1200-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching typically appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Carbamate C=O | Stretch | 1700 - 1750 | Strong |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium |
X-ray Diffraction Crystallography for Solid-State Structural Analysis
Should a suitable single crystal of this compound be grown, X-ray diffraction crystallography would provide the most definitive and detailed three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding between the carbamate N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. As of now, a crystal structure for this specific compound does not appear to be available in open literature.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of a compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column using a UV detector, leveraging the UV absorbance of the aromatic rings. A pure sample would ideally show a single, sharp peak at a characteristic retention time.
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of the polar carbamate group, this compound may have limited volatility and could potentially decompose at the high temperatures required for GC analysis. Therefore, GC is likely not the ideal method for routine purity analysis of this compound unless a derivatization procedure is employed to increase its volatility and thermal stability.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic characteristics of 2-iodo-3-pyridinyl N-phenylcarbamate. DFT methods are widely used to optimize molecular geometries, calculate electronic properties, and predict reactivity for pyridine (B92270) derivatives. acs.orgnih.gov
The electronic structure of this molecule is largely dictated by the interplay between the electron-withdrawing pyridine ring, the bulky and polarizable iodine atom at the 2-position, and the N-phenylcarbamate group at the 3-position. DFT calculations on similar iodinated aromatic systems have been used to analyze halogen bonding and other non-covalent interactions, which can be crucial for understanding intermolecular associations. rsc.org Studies on pyridine complexes with iodine show that DFT functionals like M06-2X can accurately predict geometries and dissociation energies. researchgate.net
Key electronic parameters that can be determined for this compound using DFT include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbamate (B1207046) group, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For similar pyridine derivatives, DFT calculations have been employed to investigate these parameters and correlate them with observed reactivity. acs.orgijcce.ac.ir The iodine atom, with its lone pairs, and the phenyl rings would contribute significantly to the HOMO, while the LUMO would likely be distributed over the pyridine ring system.
A summary of typical parameters derived from DFT calculations for related pyridine and iodo-aromatic compounds is presented below.
| Parameter | Predicted Significance for this compound |
| HOMO-LUMO Energy Gap | A smaller energy gap would suggest higher reactivity and polarizability. |
| Mulliken Atomic Charges | Would quantify the electron distribution, highlighting the electrophilic carbon of the carbonyl group and the nucleophilic nitrogen and oxygen atoms. The iodine atom's charge would influence its halogen bonding capability. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |
| Bond Dissociation Energy | Calculations could predict the strength of the C-I bond, which is relevant for understanding potential photochemical or metabolic cleavage. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about conformational flexibility and intermolecular interactions. researchgate.net For this compound, MD simulations can elucidate how the molecule explores different shapes and interacts with its environment.
An MD simulation would typically involve the following steps:
System Setup: A starting conformation of the molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or reaction conditions.
Force Field Application: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system as a function of atomic coordinates.
Simulation Run: The system's trajectory is calculated by integrating Newton's equations of motion over time, allowing the molecule to move and change conformation.
From the resulting trajectory, various properties can be analyzed:
| Analyzed Property | Insight Provided for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure over time from a reference structure, indicating its overall stability and conformational drift. |
| Torsional Angle Distribution | Analysis of the dihedral angles around the C-O and N-C bonds of the carbamate linkage would reveal the preferred conformations and the energy barriers between them. |
| Radial Distribution Function (RDF) | Can be used to understand how solvent molecules or other solutes arrange around specific atoms or functional groups of the molecule, providing insight into solvation and potential intermolecular interactions like hydrogen bonding. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of intramolecular and intermolecular hydrogen bonds, for instance, between the carbamate N-H group and the pyridine nitrogen or solvent molecules. |
MD simulations are also frequently used in conjunction with QSAR studies to understand how different conformations of pyridine derivatives interact with biological targets. chemrevlett.comnih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the energy profiles of transition states. The formation of this compound likely involves the reaction of 2-iodo-3-hydroxypyridine with phenyl isocyanate.
Quantum chemical methods can be used to model the potential energy surface of this reaction. Studies on the reaction between phenols and isocyanates are highly relevant. researchgate.netzenodo.org The reaction mechanism is generally understood to be a nucleophilic addition of the hydroxyl group to the electrophilic carbon of the isocyanate.
Computational studies on analogous carbamate formation reactions have explored different mechanistic pathways: researchgate.netepa.gov
Concerted Mechanism: A single transition state where the O-C bond is formed and the hydroxyl proton is transferred simultaneously. Quantum-chemical studies on the reaction of methyl isocyanate with phenol-methanol complexes suggest that the reaction proceeds through a concerted late asymmetric transition state. researchgate.net
Stepwise Mechanism: Involving the formation of an unstable intermediate, such as a zwitterion. However, for the reaction of CO2 with alkanolamines to form carbamates, ab initio calculations suggest a single-step, third-order reaction is more likely than a mechanism involving a stable zwitterion intermediate. epa.gov
For the synthesis of this compound, computational modeling could provide the following data:
| Computational Target | Information Gained |
| Reactant Complex Geometry | The initial orientation and interaction (e.g., hydrogen bonding) between 2-iodo-3-hydroxypyridine and phenyl isocyanate before the reaction. |
| Transition State (TS) Structure | The geometry of the highest energy point along the reaction coordinate. DFT calculations can identify the TS and its imaginary frequency, confirming it as a true saddle point on the potential energy surface. mdpi.com |
| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state, which determines the reaction rate. A lower activation energy implies a faster reaction. Studies on phenol-isocyanate reactions show how substituents affect this barrier. zenodo.org |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products, indicating whether the reaction is exothermic or endothermic. |
| Catalyst Effects | The mechanism can be modeled in the presence of a base or acid catalyst to understand how the catalyst lowers the activation energy by stabilizing the transition state. |
Similarly, the hydrolysis of the carbamate bond, a key reaction for its potential degradation, can be modeled. Studies on the enzymatic hydrolysis of carbamates using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have identified the rate-determining steps and the roles of key active site residues. nih.gov
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity, reactivity, or physical properties. For a series of related compounds, these models can predict the properties of new, unsynthesized molecules.
While no specific QSRR/QSPR study for this compound is available, numerous such studies have been conducted on pyridine derivatives for various applications, including as anticancer agents and enzyme inhibitors. chemrevlett.comnih.govnih.govnih.gov These studies typically involve calculating a set of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model.
For this compound, relevant descriptors would fall into several categories:
| Descriptor Category | Examples | Potential Correlation |
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Can correlate with reactivity, binding affinity to biological targets, and metabolic stability. For instance, electronic properties are key in models for antibacterial pyrimido-isoquinolin-quinones. mdpi.com |
| Steric/Topological | Molecular weight, molecular volume, surface area, shape indices (e.g., Kierflex) | Important for how the molecule fits into an enzyme active site or receptor. Steric parameters are often significant in QSAR models for pyridine derivatives. tandfonline.com |
| Lipophilic | LogP (octanol-water partition coefficient) | Relates to the compound's solubility, membrane permeability, and transport properties. Lipophilicity is a common and critical parameter in QSAR studies of N-arylpiperazine derivatives of pyridine. nih.gov |
| Quantum Chemical | Total energy, heat of formation, polarizability | Provide a more detailed description of the molecule's electronic and energetic properties. |
A hypothetical QSPR study on a series of substituted pyridinyl N-phenylcarbamates could be used to model properties like melting point, solubility, or chemical reactivity (e.g., hydrolysis rate). The model would help in identifying which structural features—such as the position and nature of substituents on the pyridine or phenyl rings—are most influential in determining a specific property.
Academic Applications As Chemical Building Blocks and Research Intermediates
Precursor for Further Functionalization of Pyridine (B92270) and Phenyl Scaffolds
The 2-iodo-3-pyridinyl N-phenylcarbamate molecule is primed for a diverse range of chemical transformations, largely due to the presence of the highly reactive carbon-iodine bond on the pyridine ring. This feature allows for its effective use in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | 2-Aryl/vinyl-3-pyridinyl N-phenylcarbamate | Formation of biaryl and styrenyl pyridine derivatives, which are common motifs in pharmaceuticals and materials science. nih.govorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkynes | 2-(Alkynyl)-3-pyridinyl N-phenylcarbamate | Introduction of alkyne functionalities, providing a gateway to further transformations such as cyclizations or click chemistry. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Primary or secondary amines | 2-(Amino)-3-pyridinyl N-phenylcarbamate | Direct formation of C-N bonds, leading to the synthesis of substituted aminopyridines, a class of compounds with significant biological activity. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com |
| Heck Coupling | Alkenes | 2-(Alkenyl)-3-pyridinyl N-phenylcarbamate | Formation of C-C bonds to introduce vinyl groups, useful for creating extended conjugated systems. |
| Stille Coupling | Organostannanes | 2-(Aryl/vinyl)-3-pyridinyl N-phenylcarbamate | A versatile method for C-C bond formation with a wide range of functional group tolerance. |
The N-phenylcarbamate group can also be a site for further functionalization. The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the carbamate (B1207046) group would need to be considered. More commonly, the carbamate linkage itself can be cleaved under acidic or basic conditions to reveal a 3-hydroxypyridine (B118123) and aniline, or their respective derivatives, opening up another dimension for structural modification. This dual reactivity makes this compound a versatile precursor for generating a library of substituted pyridine and phenyl compounds.
Intermediates in the Synthesis of Complex Organic Molecules
The functional handles present in this compound make it a valuable intermediate in multi-step syntheses of more complex molecular architectures, including biologically active molecules and natural products. nih.govnih.govresearchgate.net The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 2-position via the iodo group is a significant advantage.
For instance, a synthetic route towards a complex pharmaceutical agent might involve an initial Suzuki or Sonogashira coupling reaction using this compound to install a key carbon-based fragment. Subsequent modification of the carbamate group or other parts of the molecule could then lead to the final target. The carbamate itself can act as a protecting group for the 3-hydroxy-2-aminopyridine core, which can be unveiled at a later stage of the synthesis.
Components in the Design of Novel Ligands for Catalysis
The pyridine nitrogen and the potential for introducing other donor atoms through functionalization of the 2-position make this compound an attractive starting material for the design of novel ligands for metal-catalyzed reactions. researchgate.netnih.gov For example, a Buchwald-Hartwig amination reaction could be employed to introduce a phosphino-amine group at the 2-position, creating a bidentate P,N-ligand.
Table 2: Potential Ligand Synthesis from this compound
| Functionalization Reaction | Reagent | Resulting Ligand Type | Potential Catalytic Application |
| Buchwald-Hartwig Amination | Diphenylphosphine | P,N-ligand | Asymmetric hydrogenation, cross-coupling reactions. |
| Suzuki Coupling | 2-Pyridylboronic acid | Bipyridine-type ligand | Various transition metal-catalyzed reactions. |
| Sonogashira Coupling followed by Cyclization | Ortho-amino-substituted terminal alkyne | Heterocyclic N,N'-ligand | Oxidation catalysis, polymerization. |
The N-phenylcarbamate group can influence the electronic properties of the resulting ligand, which in turn can modulate the catalytic activity and selectivity of the corresponding metal complex. The steric bulk of the phenyl group can also play a role in creating a specific chiral environment around the metal center, which is crucial for asymmetric catalysis. The modular nature of synthesizing ligands from this precursor allows for the systematic tuning of ligand properties to optimize catalyst performance for a specific chemical transformation.
Probes for Investigating Fundamental Organic Reaction Mechanisms
The well-defined reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for investigating the mechanisms of various organic reactions, particularly palladium-catalyzed cross-coupling reactions. mdpi.comnih.govnih.govmit.edursc.orgucla.edu By systematically varying reaction parameters such as the catalyst, ligands, base, and solvent, and observing the effect on the reaction outcome with this specific substrate, researchers can gain valuable insights into the catalytic cycle.
For example, kinetic studies involving the reaction of this compound in a Suzuki-Miyaura coupling can help to elucidate the rate-determining step of the reaction. The electronic and steric effects of the N-phenylcarbamate group can be compared with other substituents at the 3-position of 2-iodopyridine (B156620) to understand their influence on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Furthermore, the potential for side reactions, such as homocoupling or reduction of the starting material, can be studied using this well-defined substrate. The results of such mechanistic investigations are crucial for the rational design of more efficient and selective catalytic systems for the synthesis of a wide range of organic molecules.
Future Research Directions and Emerging Trends
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial research. For compounds like 2-iodo-3-pyridinyl N-phenylcarbamate, future efforts will likely focus on developing more sustainable and environmentally benign synthetic methods, moving away from traditional approaches that may involve hazardous reagents or generate significant waste.
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. As a renewable, non-toxic, and abundant resource, CO2 presents an attractive alternative to phosgene (B1210022) and its derivatives, which are conventionally used in carbamate (B1207046) synthesis. Research into the catalytic incorporation of CO2 for the synthesis of pyridinyl carbamates is an active area. Another key trend is the adoption of photocatalysis. Visible-light-mediated reactions can often be conducted under mild conditions, reducing energy consumption and offering alternative reaction pathways. The development of photocatalytic methods for the iodination of the pyridine (B92270) ring and the formation of the carbamate linkage could provide more sustainable synthetic protocols.
Furthermore, flow chemistry is emerging as a powerful tool for sustainable synthesis. Continuous flow processes can offer improved safety, better reaction control, and easier scalability compared to traditional batch methods. The synthesis of iodo-pyridinyl carbamates in flow reactors could lead to higher yields, reduced reaction times, and minimized waste generation. The integration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a frontier in green synthesis that could be applied to this class of compounds.
| Sustainable Method | Description | Potential Advantages |
| CO2 Utilization | Using carbon dioxide as a C1 source for the carbamate group. | Renewable feedstock, reduced toxicity. |
| Photocatalysis | Employing light to drive chemical reactions. | Mild reaction conditions, energy efficiency. |
| Flow Chemistry | Performing reactions in a continuous stream. | Enhanced safety, scalability, and control. |
| Biocatalysis | Using enzymes to catalyze reactions. | High selectivity, mild conditions, biodegradable catalysts. |
| Solvent-Free Reactions | Conducting reactions without a solvent or in green solvents. | Reduced waste, lower environmental impact. |
Exploration of Unprecedented Reactivity Patterns of Iodo-Pyridinyl Carbamates
The unique electronic and steric properties of this compound, arising from the interplay of the electron-withdrawing pyridine ring, the bulky iodine atom, and the carbamate functionality, suggest that this and related compounds may exhibit novel reactivity. Future research will likely focus on uncovering and harnessing these unprecedented reaction pathways.
The carbon-iodine bond in iodo-pyridines is a versatile handle for a variety of transformations, most notably in cross-coupling reactions. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are well-established, there is scope for exploring novel coupling partners and catalytic systems that could lead to the synthesis of previously inaccessible molecular architectures. The development of new ligands and catalysts tailored for the specific electronic demands of iodo-pyridinyl substrates will be crucial.
Beyond established cross-coupling chemistry, the potential for iodo-pyridinyl carbamates to participate in radical reactions, photochemical transformations, and transition-metal-free coupling reactions is an exciting area for exploration. The influence of the carbamate group on the reactivity of the C-I bond and the pyridine ring could lead to unexpected regioselectivity and functional group tolerance. For instance, the investigation of intramolecular reactions, where the carbamate moiety participates in a cyclization or rearrangement, could yield novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical research is conducted. For the synthesis and functionalization of iodo-pyridinyl carbamates, these computational tools offer powerful new capabilities for reaction prediction, optimization, and even the discovery of entirely new synthetic routes.
Furthermore, ML models can be used to predict the reactivity of different positions on the pyridine ring, guiding the selective functionalization of these molecules. By analyzing the electronic and steric features of a substrate, these models can predict which sites are most likely to react under specific conditions, enabling the design of highly selective transformations. The integration of AI with automated synthesis platforms could ultimately lead to the autonomous discovery and optimization of reactions for this class of compounds.
| AI/ML Application | Description | Impact on Research |
| Reaction Outcome Prediction | Predicting the major product and yield of a reaction. | Reduces experimental effort and cost. |
| Retrosynthesis Planning | Proposing synthetic routes to a target molecule. | Accelerates the discovery of new synthetic pathways. |
| Reactivity Prediction | Identifying the most reactive sites on a molecule. | Enables the design of highly selective reactions. |
| Optimization of Reaction Conditions | Finding the optimal parameters for a given reaction. | Improves reaction efficiency and yield. |
Advanced Spectroscopic and In-Situ Monitoring Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, advanced spectroscopic and in-situ monitoring techniques will be instrumental in elucidating the intricate details of reaction pathways, identifying transient intermediates, and understanding the role of catalysts.
Operando spectroscopy, which involves the analysis of a reaction as it happens under real reaction conditions, is a particularly powerful approach. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. This data is invaluable for constructing accurate kinetic models and for identifying key reaction intermediates that may not be observable through traditional offline analysis.
For reactions involving transition metal catalysts, X-ray absorption spectroscopy (XAS) can provide detailed information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle. This can help to identify the active catalytic species and to understand how the catalyst interacts with the iodo-pyridinyl carbamate substrate. The combination of multiple in-situ techniques, coupled with computational modeling, will provide a comprehensive picture of the reaction mechanism, paving the way for the rational design of more efficient and selective catalysts and reaction conditions.
Q & A
Q. What are the common synthetic routes for preparing 2-iodo-3-pyridinyl N-phenylcarbamate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Iodination : Introduce iodine at the 2-position of 3-pyridinol derivatives using iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., anhydrous solvents like DMF, 0–25°C) .
Carbamate Formation : React the iodinated pyridine intermediate (e.g., 3-iodo-pyridinyl alcohol) with phenyl isocyanate. This step requires anhydrous conditions (e.g., dichloromethane or THF) and a catalyst such as triethylamine to facilitate nucleophilic attack .
Critical factors include:
- Temperature control : Lower temperatures (0–5°C) during carbamate formation minimize side reactions .
- Solvent purity : Moisture-free solvents prevent hydrolysis of isocyanate .
- Catalyst selection : Lewis bases (e.g., DMAP) improve reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and iodopyridine aromatic signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHINO: 357.9854) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms iodine positioning .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing synthetic intermediates of this compound?
- Methodological Answer : Contradictions often arise from:
- Tautomerism in intermediates : For example, enol-keto tautomers in iodopyridine precursors may produce variable NMR signals. Use deuterated solvents (DMSO-d) and variable-temperature NMR to identify equilibrium states .
- Impurity overlaps : Coupling HPLC with LC-MS isolates and identifies byproducts (e.g., unreacted isocyanate or hydrolyzed carbamic acid) .
- X-ray validation : Single-crystal analysis provides definitive structural confirmation, as demonstrated for analogous N-phenylcarbamates .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies involve:
- Analog synthesis : Modify the pyridine ring (e.g., substituent position) or carbamate group (e.g., aryl vs. alkyl). For example, replacing iodine with bromine alters steric and electronic profiles .
- Biological assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. IC values correlate structural changes with activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions. The iodine atom’s hydrophobic volume may enhance target binding compared to smaller halogens .
Q. How do reaction mechanisms differ when synthesizing this compound under flow chemistry vs. batch conditions?
- Methodological Answer :
- Flow Chemistry : Enables precise control of residence time and temperature, critical for exothermic steps (e.g., iodination). Continuous purification (e.g., inline scavengers) improves yield (>85%) compared to batch (~70%) .
- Batch Synthesis : Requires gradual reagent addition and ice baths to manage heat. Side reactions (e.g., di-iodination) are mitigated using stoichiometric iodine equivalents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may stem from:
- Assay variability : Standardize protocols (e.g., fixed enzyme concentrations, buffer pH) .
- Compound stability : Test degradation under assay conditions (e.g., HPLC monitoring over 24h). Carbamates are prone to hydrolysis in aqueous media .
- Structural verification : Reconfirm analog structures via X-ray or 2D NMR (e.g., NOESY for stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
